

SG3-179: A Dual Inhibitor of JAK2 and FLT3 Kinases

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Compound of Interest

Compound Name: SG3-179

Cat. No.: B14750684

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Introduction

SG3-179 is a small molecule inhibitor that has demonstrated potent activity against both Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This dual inhibitory action makes it a compound of significant interest for research in hematological malignancies and other diseases where these signaling pathways are dysregulated. This technical guide provides a comprehensive overview of the inhibitory activity of **SG3-179** against JAK2 and FLT3, including available quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.

Inhibitory Activity of SG3-179

The inhibitory potential of **SG3-179** against a panel of kinases has been evaluated, revealing its specific activity against JAK2 and FLT3. The half-maximal inhibitory concentrations (IC50) from a biochemical kinase assay are summarized below.

Target Kinase	IC50 (nM)
JAK2	180
FLT3	230

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory activity of **SG3-179**.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro half-maximal inhibitory concentration (IC₅₀) of **SG3-179** against JAK2 and FLT3 kinases.

Methodology:

A radiometric kinase assay was utilized to measure the enzymatic activity of purified recombinant human JAK2 and FLT3 kinases in the presence of varying concentrations of **SG3-179**.

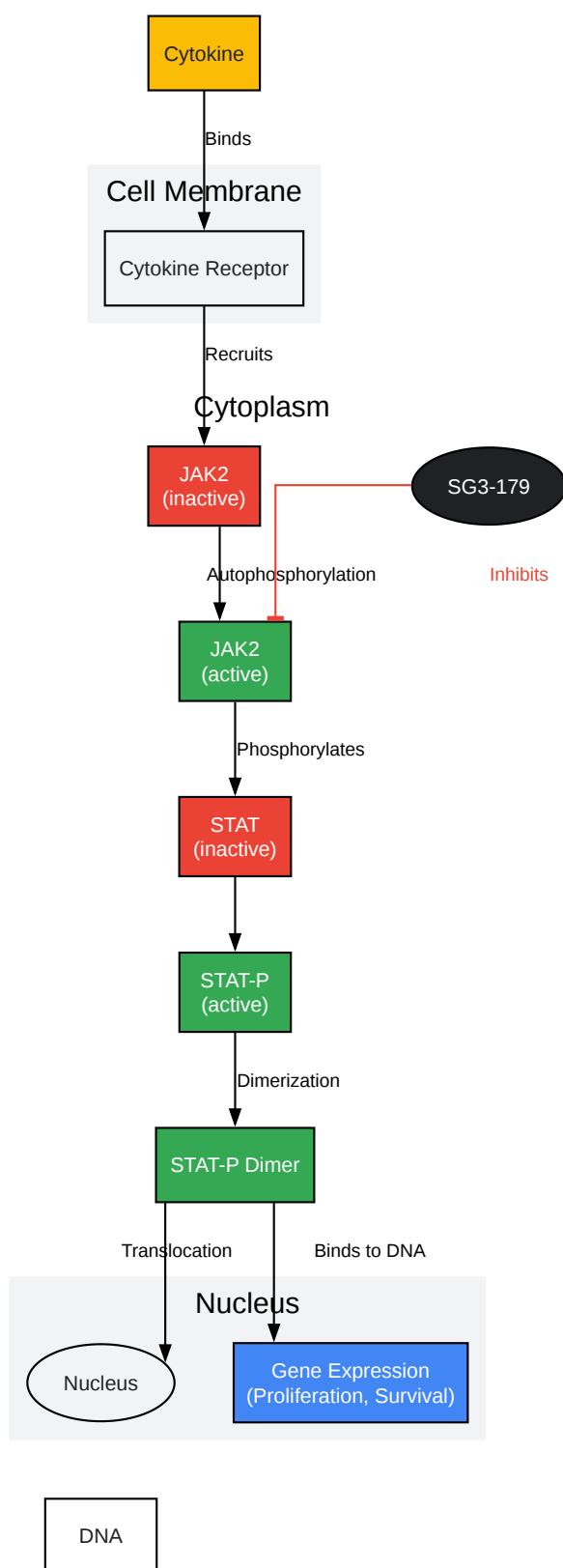
- Materials:
 - Purified recombinant human JAK2 and FLT3 enzymes.
 - Specific peptide substrates for JAK2 and FLT3.
 - [γ -³³P]ATP (radiolabeled ATP).
 - Assay buffer (composition not specified in the available literature).
 - **SG3-179** dissolved in an appropriate solvent (e.g., DMSO).
 - 96-well plates.
 - Scintillation counter.
- Procedure:
 - A reaction mixture containing the respective kinase, its specific peptide substrate, and assay buffer was prepared.
 - **SG3-179** was serially diluted and added to the wells of a 96-well plate.

- The kinase reaction was initiated by the addition of [γ - ^{33}P]ATP.
- The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- The reaction was terminated, and the phosphorylated substrate was separated from the unreacted [γ - ^{33}P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane followed by washing steps.
- The amount of radioactivity incorporated into the substrate, corresponding to the kinase activity, was quantified using a scintillation counter.
- The percentage of kinase inhibition was calculated for each concentration of **SG3-179** relative to a control reaction without the inhibitor.
- The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of JAK2 and FLT3, which are targeted by **SG3-179**.

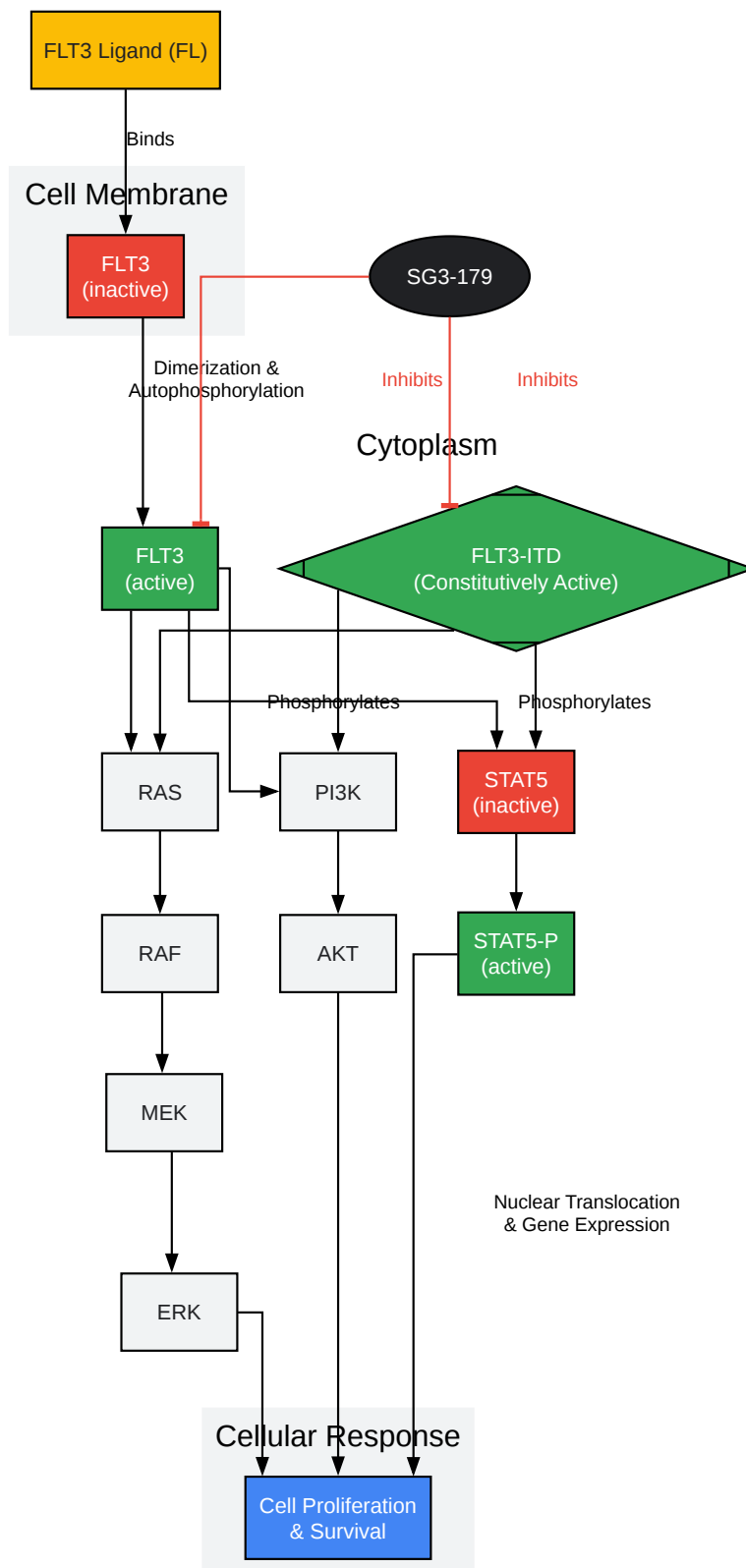
JAK2/STAT Signaling Pathway



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Caption: JAK2/STAT signaling pathway and the inhibitory action of **SG3-179**.

FLT3 Signaling Pathway in AML



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Caption: FLT3 signaling in AML and the inhibitory action of **SG3-179**.

Conclusion

SG3-179 is a dual inhibitor of JAK2 and FLT3, demonstrating potential as a valuable research tool for investigating the roles of these kinases in various cellular processes and disease models. The provided data and methodologies offer a foundational understanding for scientists and researchers working in the fields of oncology and drug discovery. Further investigation into the cellular and in vivo efficacy of **SG3-179** is warranted to fully elucidate its therapeutic potential.

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